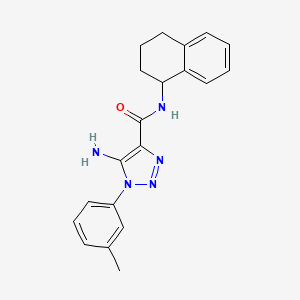methanone](/img/structure/B7539330.png)
[5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone, also known as CPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPP belongs to the class of pyrazolone derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Mécanisme D'action
[5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone is believed to exert its biological effects by binding to the NMDA receptor, which is a type of glutamate receptor that plays a key role in the regulation of synaptic plasticity and memory formation. By binding to the NMDA receptor, [5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone can modulate the activity of this receptor, leading to changes in neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects:
[5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone has been found to exhibit a range of biochemical and physiological effects. For example, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. [5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone has also been found to have analgesic effects by reducing pain sensitivity. Additionally, [5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone has been shown to have anticonvulsant effects by reducing the activity of neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the function of the NMDA receptor and its role in various biological processes. However, one limitation of using [5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on [5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone. One area of interest is the development of new derivatives of [5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone that have improved pharmacological properties, such as increased potency or reduced toxicity. Another area of interest is the use of [5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone as a tool to study the function of the NMDA receptor in various disease states, such as Alzheimer's disease or schizophrenia. Additionally, there is interest in exploring the potential use of [5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone as a therapeutic agent for various neurological disorders.
Méthodes De Synthèse
[5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone can be synthesized using a variety of methods, including the reaction of 2-chlorobenzoyl chloride with pyrrolidine, followed by the reaction of the resulting intermediate with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. Another method involves the reaction of 2-chlorobenzoyl chloride with pyrrolidine, followed by the reaction of the resulting intermediate with 3-methyl-1-phenyl-1H-pyrazol-5-amine. Both methods result in the formation of [5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone, which can be purified using standard techniques.
Applications De Recherche Scientifique
[5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. [5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone has also been studied for its potential use as a tool to study the function of the central nervous system. For example, [5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone has been used to study the role of the N-methyl-D-aspartate (NMDA) receptor in the development of neuropathic pain.
Propriétés
IUPAC Name |
[3-(2-chlorophenyl)-1H-pyrazol-5-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c15-11-6-2-1-5-10(11)12-9-13(17-16-12)14(19)18-7-3-4-8-18/h1-2,5-6,9H,3-4,7-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQJOBZRAKUCEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=NN2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-cyanophenyl)methyl]-N,3-dimethylfuran-2-carboxamide](/img/structure/B7539251.png)
![N-(2-methoxyethyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide](/img/structure/B7539253.png)
![N-[(3S)-2,6-dioxopiperidin-3-yl]benzamide](/img/structure/B7539260.png)
![N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7539263.png)
![1-[5-(azepan-1-ylcarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7539269.png)
![Cyclopropyl-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7539275.png)
![N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-1-carboxamide](/img/structure/B7539278.png)
![3-[(2-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B7539286.png)
![N-[(4-cyanophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B7539294.png)

![5-(diethylsulfamoyl)-N-[3-(imidazol-1-ylmethyl)phenyl]-2-pyrrolidin-1-ylbenzamide](/img/structure/B7539318.png)
![3-[[2-(4-benzoylpiperidin-1-yl)acetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7539324.png)
![N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B7539342.png)
